N-[(2,4-dimethoxyphenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
N-[(2,4-Dimethoxyphenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a 4-oxo group. The acetamide moiety is substituted with a (2,4-dimethoxyphenyl)methyl group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-14-8-7-13(17(9-14)29-2)10-22-18(26)11-25-12-23-19-15-5-3-4-6-16(15)24-20(19)21(25)27/h3-9,12,24H,10-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOUYBTYDCMHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole structure.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a suitable halide derivative.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrimidine derivatives characterized by a dimethoxyphenyl group and a pyrimidoindole core. Its molecular formula is with a molecular weight of 394.44 g/mol. The structure can be depicted as follows:
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties.
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Cell Line Studies : In vitro assays have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance:
- IC50 Values : The compound showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin in specific cell lines such as A-431 and Jurkat cells .
- Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts, suggesting a mechanism involving apoptosis induction .
- Case Studies : A recent study highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models. Tumor size reduction was observed after treatment with the compound compared to control groups .
Antimicrobial Activity
The compound also exhibits promising antimicrobial activity against various pathogens.
- Antibacterial Effects : Testing against Gram-positive and Gram-negative bacteria revealed that the compound has a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin and norfloxacin .
- Mechanisms of Antimicrobial Action : The presence of the pyrimidine ring is believed to enhance the interaction with bacterial enzymes, disrupting their function and leading to cell death .
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the following table:
| Activity Type | Cell Line/Pathogen | IC50/MIC | Mechanism |
|---|---|---|---|
| Anticancer | A-431 | < Doxorubicin | Apoptosis via Bcl-2 interaction |
| Anticancer | Jurkat | < Doxorubicin | Apoptosis via Bcl-2 interaction |
| Antibacterial | Gram-positive bacteria | 31.25 µg/mL | Disruption of bacterial enzyme function |
| Antibacterial | Gram-negative bacteria | Comparable to ampicillin | Disruption of bacterial enzyme function |
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
